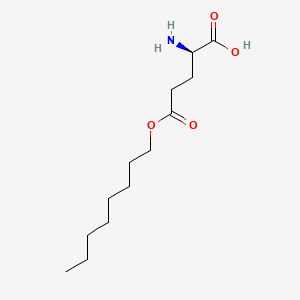
5-Desthiopropyl-5-hydroxy-ticagrelor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Desthiopropyl-5-hydroxy-ticagrelor, also known as Ticagrelor Related Compound 15, is a metabolite of Ticagrelor . It has a molecular formula of C20 H22 F2 N6 O5 and a molecular weight of 464.42 .
Synthesis Analysis
The synthesis of Ticagrelor, the parent compound of 5-Desthiopropyl-5-hydroxy-ticagrelor, has been reported in various patents . The process involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)-pyrimidine (CLIN) and 3aR-(3a,4,6,6a)-6-Amino-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3dioxol-4-ol (AMAL) in the presence of diisopropyl ethyl amine .Molecular Structure Analysis
The molecular structure of 5-Desthiopropyl-5-hydroxy-ticagrelor is represented by the formula C20 H22 F2 N6 O5 .Physical And Chemical Properties Analysis
5-Desthiopropyl-5-hydroxy-ticagrelor has a molecular weight of 464.42 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Pharmacokinetics and Metabolism
- Absorption, Distribution, Metabolism, and Excretion : Ticagrelor exhibits rapid absorption with major active metabolites formed by O-deethylation and other pathways, suggesting a complex biotransformation process that includes the formation of the metabolite AR-C124910XX through oxidative loss of the hydroxyethyl side chain. This comprehensive understanding of ticagrelor's pharmacokinetics aids in optimizing therapeutic strategies for preventing thrombotic events in patients with acute coronary syndromes (Teng, Oliver, Hayes, & Butler, 2010).
Synthesis and Chemical Processes
- Synthesis Techniques : Research has led to the development of efficient synthesis methods for ticagrelor, highlighting the preparation of key intermediates through various chemical reactions. These methods demonstrate the intricate chemical processes required to synthesize ticagrelor, emphasizing the importance of specific intermediates and their roles in the overall synthesis process (Shi-fen, 2015).
Drug-Drug Interactions and Kinetics
- Potential Drug-Drug Interactions : Studies on ticagrelor's interactions with cytochrome P450 enzymes reveal its impact on the formation of active and inactive metabolites, providing insight into potential drug-drug interactions. Understanding these interactions is crucial for managing patients who may be taking multiple medications (Zhou, Andersson, & Grimm, 2011).
Biocatalysis in Synthesis
- Biocatalytic Approaches : Innovative biocatalytic routes have been explored for synthesizing key cyclopropane intermediates to ticagrelor, demonstrating the use of enzymes like ketoreductase, amidase, or lipase. These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, potentially reducing the environmental impact of pharmaceutical production (Hugentobler, Sharif, Rasparini, Heath, & Turner, 2016).
Mechanism of Action
Target of Action
The primary target of 5-Desthiopropyl-5-hydroxy-ticagrelor is the P2Y12 receptor . This receptor is a G-protein coupled receptor found on the surface of platelets, and it plays a crucial role in platelet aggregation, a key process in the formation of blood clots .
Mode of Action
5-Desthiopropyl-5-hydroxy-ticagrelor acts as a P2Y12 receptor antagonist . It binds to the P2Y12 receptor on the platelet surface, preventing the activation of the GPIIb/IIIa receptor complex by adenosine diphosphate (ADP) . This action inhibits platelet aggregation, reducing the formation of blood clots .
Pharmacokinetics
It’s worth noting that the parent compound, ticagrelor, is extensively metabolized in humans, with approximately 27% of the dose excreted as the parent compound .
Result of Action
The inhibition of platelet aggregation by 5-Desthiopropyl-5-hydroxy-ticagrelor can prevent major cardiovascular events . This effect positively influences clinical outcomes in patients with acute ischemic stroke or coronary syndromes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Desthiopropyl-5-hydroxy-ticagrelor. For instance, ticagrelor is water soluble and hydrolytically stable . In the natural environment, ticagrelor is expected to partition into aquatic sediments and undergo significant degradation .
Future Directions
While specific future directions for 5-Desthiopropyl-5-hydroxy-ticagrelor are not mentioned, Ticagrelor, its parent compound, is being studied for potential use in high-risk patients with coronary artery disease . Future management of acute coronary syndromes could potentially involve the dichotomisation of antithrombotic therapies .
properties
IUPAC Name |
7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O5/c21-10-2-1-8(5-11(10)22)9-6-12(9)23-18-15-19(25-20(32)24-18)28(27-26-15)13-7-14(33-4-3-29)17(31)16(13)30/h1-2,5,9,12-14,16-17,29-31H,3-4,6-7H2,(H2,23,24,25,32)/t9-,12+,13+,14-,16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAQRSGFWADAN-AAIYSHPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC2=C3C(=NC(=O)N2)N(N=N3)C4CC(C(C4O)O)OCCO)C5=CC(=C(C=C5)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC2=C3C(=NC(=O)N2)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)OCCO)C5=CC(=C(C=C5)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Desthiopropyl-5-hydroxy-ticagrelor | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)
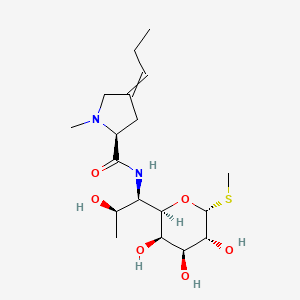

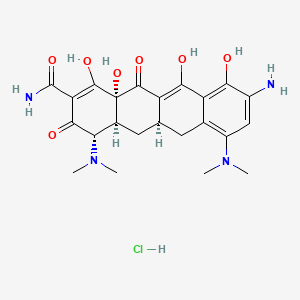

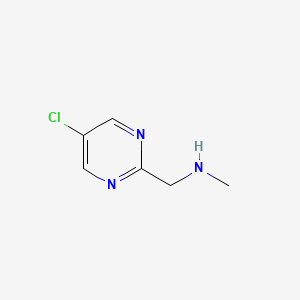
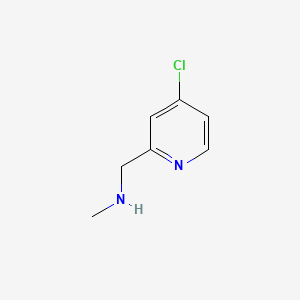

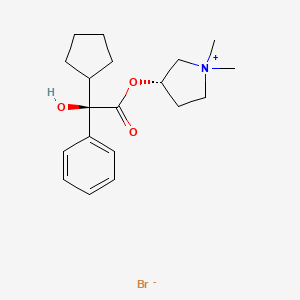


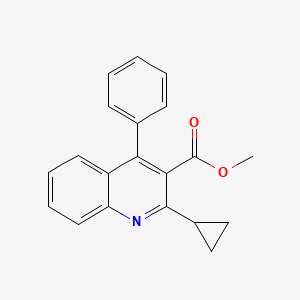
![4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide](/img/structure/B565816.png)
